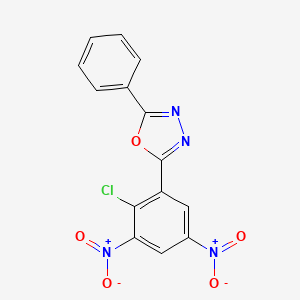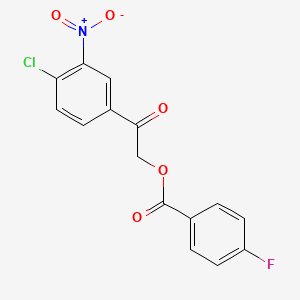![molecular formula C25H23IN2O3S B10878505 (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B10878505.png)
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Der systematische Name der Verbindung lautet (5E)-5-[(3-Ethoxy-5-iod-4-propoxyphenyl)methyliden]-2-(Naphthalen-1-ylamino)-1,3-thiazol-4-on.
- Sie gehört zur Klasse der Thiazolonderivate.
- Thiazolone zeigen vielfältige biologische Aktivitäten und sind in der pharmazeutischen Chemie von Interesse.
Herstellungsmethoden
Synthesewege:
Reaktionsbedingungen:
Industrielle Produktion:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylene]-2-(1-naphthylimino)-1,3-thiazolan-4-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a condensation reaction with an appropriate naphthylamine derivative.
Iodination and Alkylation of the Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent, followed by alkylation with ethoxy and propoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Chemischer Reaktionen
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Biologie und Medizin:
Wirkmechanismus
Ziele und Pfade:
Wirkmechanismus
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: It targets DNA and specific enzymes involved in cell proliferation.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase enzymes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Eigenschaften
Molekularformel |
C25H23IN2O3S |
|---|---|
Molekulargewicht |
558.4 g/mol |
IUPAC-Name |
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23IN2O3S/c1-3-12-31-23-19(26)13-16(14-21(23)30-4-2)15-22-24(29)28-25(32-22)27-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b22-15+ |
InChI-Schlüssel |
XELUADFKWSTLOS-PXLXIMEGSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[2-bromo-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10878446.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10878455.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10878457.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10878465.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10878471.png)
![2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10878480.png)

![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10878484.png)
![(2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10878497.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10878501.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B10878510.png)
